![molecular formula C18H22N2O3S B4713186 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4713186.png)
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
説明
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic and inflammatory pain.
作用機序
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is a selective antagonist of the AT2R, which is expressed in the nervous system and has been implicated in the regulation of pain. By blocking the activity of the AT2R, this compound reduces pain signaling and inflammation, leading to a reduction in chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on pain, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in preclinical models, which is consistent with its activity as an AT2R antagonist. This compound has also been shown to have anti-inflammatory effects, which may be related to its activity as an AT2R antagonist.
実験室実験の利点と制限
One advantage of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of chronic pain, which suggests that it may have clinical utility. One limitation of this compound is its relatively low potency, which may limit its effectiveness in some contexts.
将来の方向性
There are several potential future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound, which may improve its efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, such as opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), to improve pain relief.
科学的研究の応用
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic and inflammatory pain. In these models, this compound has been shown to reduce pain behavior and improve quality of life. This compound has also been tested in clinical trials for the treatment of neuropathic pain, with promising results.
特性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-[(3-methylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)20(3)17-10-8-16(9-11-17)18(21)19-13-15-7-5-6-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSVFVLOPBMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。